molecular formula C15H22N2O2 B2765652 1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea CAS No. 1219911-75-7

1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea

Cat. No. B2765652
CAS RN: 1219911-75-7
M. Wt: 262.353
InChI Key: VCWSBVVSVMRRRS-UHFFFAOYSA-N
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Description

The compound “1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 249.78 and its IUPAC name is "1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentanol hydrochloride" .


Molecular Structure Analysis

The structure of a similar compound, [(1-hydroxycyclopentyl)methyl]urea, contains 25 bonds in total, including 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

The compound “1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride” is a powder at room temperature . Another similar compound, “1-{4-[(1-hydroxycyclopentyl)methyl]piperazin-1-yl}ethan-1-one”, is an oil .

Scientific Research Applications

Novel Synthesis Routes and Biohydroxylation Applications

  • The synthesis and pharmacological evaluation of conformationally restricted analogues of alpha-amino acids illustrate the use of chemical synthesis strategies to explore the biological activity of novel compounds. Such approaches can be applied to synthesize and evaluate the biological relevance of "1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea" analogues (L. Bunch et al., 2003).
  • Biohydroxylation techniques, using microbial enzymes to synthesize catechols from benzene and toluene, demonstrate how biotechnological methods can be employed for the functionalization of hydrocarbons. This indicates potential pathways for modifying "1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea" or related compounds through biotransformation (F. Ma et al., 2013).

Polymer Synthesis and Characterization

  • The development of polyurethane networks using fatty-acid-based aromatic triols showcases the application of chemical synthesis in creating materials with specific properties. Research into "1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea" could explore its incorporation into polymers or materials science applications (G. Lligadas et al., 2007).

Environmental and Industrial Applications

  • The study on the influence of pH on melamine-dimethylurea-formaldehyde co-condensations provides insights into how chemical reactions are affected by environmental conditions. This knowledge can be relevant for industrial applications of "1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea" in the context of material synthesis or modification (Ming Cao et al., 2017).

Safety and Hazards

The safety data for “1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride” indicates that it has a GHS07 hazard pictogram, with hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(1-hydroxycyclopentyl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-14(17-12-15(19)9-4-5-10-15)16-11-8-13-6-2-1-3-7-13/h1-3,6-7,19H,4-5,8-12H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWSBVVSVMRRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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